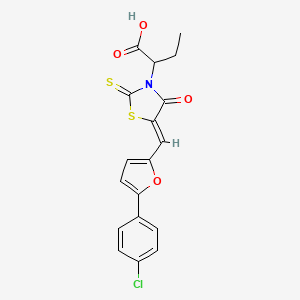
(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C18H14ClNO4S2 and its molecular weight is 407.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Chemical Formula : C17H12ClNO4S2
- Molecular Weight : 393.86 g/mol
Structural Features
The compound features a furan ring substituted with a 4-chlorophenyl group and a thiazolidinone moiety, which is pivotal for its biological activity. The presence of the thioxo group and the double bond in the thiazolidinone structure contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable anticancer properties. Studies have shown that:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, it was reported to have IC50 values ranging from 7.0 to 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. The electron-donating groups on the thiazolidinone moiety enhance its interaction with cellular targets, leading to increased cytotoxicity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Effects : It has shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .
- Antimalarial Activity : In vitro studies have evaluated its efficacy against Plasmodium falciparum, showing varying degrees of effectiveness depending on the strain (sensitive vs resistant) .
Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 7.0 - 20.3 µM | |
| Antibacterial | MIC: 16–32 mg/ml | |
| Antimalarial | IC50: 35.0 µM (sensitive), 151.4 µM (resistant) |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, confirming its structure through NMR, IR, and mass spectrometry .
- In Vitro Studies : Research has shown that modifications in the functional groups significantly affect the biological activity of thiazolidinone derivatives, emphasizing structure-activity relationships (SARs). For example, compounds with specific aryl substitutions displayed enhanced antiproliferative effects in leukemia cell lines .
- Potential for Drug Development : Given its promising biological activities, further exploration into this compound could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.
Propiedades
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYESZBGLCPIU-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













